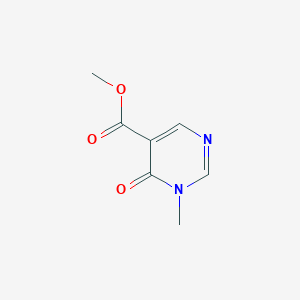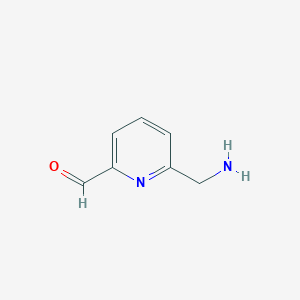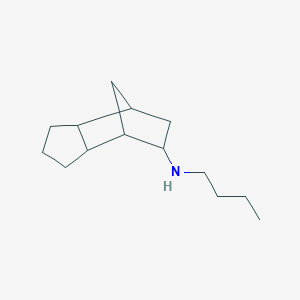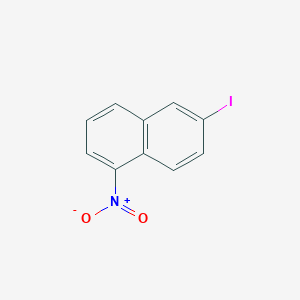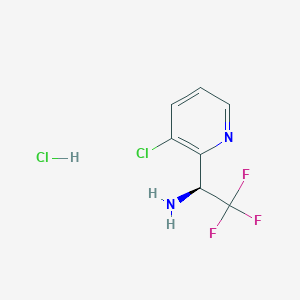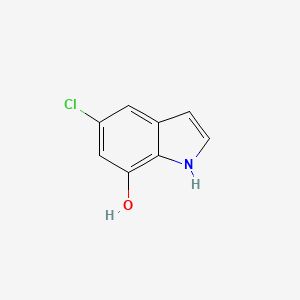![molecular formula C14H20N2O2 B13027562 benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B13027562.png)
benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is primarily used in research and development settings and is known for its unique structure, which includes a benzyl group, a pyrrolidine ring, and a carbamate group.
Méthodes De Préparation
The synthesis of benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(3-methylpyrrolidin-3-yl)methyl]amine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Applications De Recherche Scientifique
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions of carbamate compounds with biological systems.
Medicine: It serves as a model compound for developing new pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate can be compared with other carbamate compounds, such as:
Benzyl N-methylcarbamate: Lacks the pyrrolidine ring, making it less complex.
N-[(3-methylpyrrolidin-3-yl)methyl]carbamate: Lacks the benzyl group, affecting its reactivity and applications. The unique combination of the benzyl group, pyrrolidine ring, and carbamate group in this compound gives it distinct properties and applications.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
benzyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c1-14(7-8-15-10-14)11-16-13(17)18-9-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3,(H,16,17) |
Clé InChI |
OWNKNGRIRORWEV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCNC1)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)
![7-Fluoro-3-hydroxy-6-(trifluoromethyl)-2,3-dihydrobenzo[B]thiophene 1,1-dioxide](/img/structure/B13027496.png)

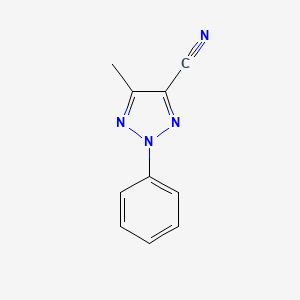
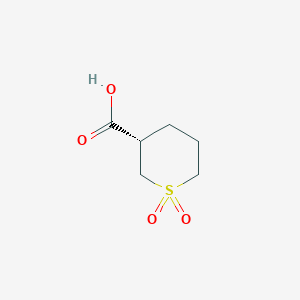
![Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B13027520.png)
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)
